molecular formula C17H19NO3 B268407 N-(2-isopropoxyphenyl)-4-methoxybenzamide

N-(2-isopropoxyphenyl)-4-methoxybenzamide

Cat. No. B268407
M. Wt: 285.34 g/mol
InChI Key: RNFXMFQZJDCACS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2-isopropoxyphenyl)-4-methoxybenzamide, also known as GW 405833, is a selective and potent antagonist of the GPR40 receptor. GPR40 is a G protein-coupled receptor that is primarily expressed in pancreatic beta cells and plays a crucial role in glucose-stimulated insulin secretion. GW 405833 has been extensively studied for its potential therapeutic applications in diabetes and obesity.

Mechanism of Action

N-(2-isopropoxyphenyl)-4-methoxybenzamide 405833 exerts its effects by selectively blocking the GPR40 receptor. The GPR40 receptor is activated by long-chain fatty acids and plays a crucial role in glucose-stimulated insulin secretion. By blocking the GPR40 receptor, N-(2-isopropoxyphenyl)-4-methoxybenzamide 405833 inhibits glucose-stimulated insulin secretion and reduces food intake, leading to potential therapeutic benefits in diabetes and obesity.
Biochemical and Physiological Effects
N-(2-isopropoxyphenyl)-4-methoxybenzamide 405833 has been shown to have several biochemical and physiological effects. In vitro studies have demonstrated that N-(2-isopropoxyphenyl)-4-methoxybenzamide 405833 can inhibit glucose-stimulated insulin secretion in pancreatic beta cells. Additionally, N-(2-isopropoxyphenyl)-4-methoxybenzamide 405833 has been shown to reduce food intake and body weight in animal models of obesity. These effects suggest that N-(2-isopropoxyphenyl)-4-methoxybenzamide 405833 may have potential therapeutic applications in diabetes and obesity.

Advantages and Limitations for Lab Experiments

One advantage of using N-(2-isopropoxyphenyl)-4-methoxybenzamide 405833 in lab experiments is its selective and potent inhibition of the GPR40 receptor. This allows for precise manipulation of the GPR40 signaling pathway without affecting other signaling pathways. However, one limitation of using N-(2-isopropoxyphenyl)-4-methoxybenzamide 405833 is its potential off-target effects, which may complicate the interpretation of experimental results.

Future Directions

There are several future directions for research on N-(2-isopropoxyphenyl)-4-methoxybenzamide 405833. One area of focus is the development of more potent and selective GPR40 antagonists for potential therapeutic applications in diabetes and obesity. Additionally, further studies are needed to fully understand the physiological effects of N-(2-isopropoxyphenyl)-4-methoxybenzamide 405833 and its potential off-target effects. Finally, the development of more efficient and cost-effective synthesis methods for N-(2-isopropoxyphenyl)-4-methoxybenzamide 405833 may facilitate its widespread use in research and potential clinical applications.

Synthesis Methods

The synthesis of N-(2-isopropoxyphenyl)-4-methoxybenzamide 405833 involves several steps, including the reaction of 2-isopropoxyphenylboronic acid with 4-methoxybenzoyl chloride to form the corresponding boronic ester. The boronic ester is then subjected to Suzuki coupling with 4-bromo-3-fluorobenzoic acid to obtain the final product, N-(2-isopropoxyphenyl)-4-methoxybenzamide 405833.

Scientific Research Applications

N-(2-isopropoxyphenyl)-4-methoxybenzamide 405833 has been extensively studied for its potential therapeutic applications in diabetes and obesity. In vitro studies have shown that N-(2-isopropoxyphenyl)-4-methoxybenzamide 405833 can inhibit glucose-stimulated insulin secretion in pancreatic beta cells, suggesting its potential as an anti-diabetic agent. Additionally, N-(2-isopropoxyphenyl)-4-methoxybenzamide 405833 has been shown to decrease food intake and body weight in animal models of obesity.

properties

Product Name

N-(2-isopropoxyphenyl)-4-methoxybenzamide

Molecular Formula

C17H19NO3

Molecular Weight

285.34 g/mol

IUPAC Name

4-methoxy-N-(2-propan-2-yloxyphenyl)benzamide

InChI

InChI=1S/C17H19NO3/c1-12(2)21-16-7-5-4-6-15(16)18-17(19)13-8-10-14(20-3)11-9-13/h4-12H,1-3H3,(H,18,19)

InChI Key

RNFXMFQZJDCACS-UHFFFAOYSA-N

SMILES

CC(C)OC1=CC=CC=C1NC(=O)C2=CC=C(C=C2)OC

Canonical SMILES

CC(C)OC1=CC=CC=C1NC(=O)C2=CC=C(C=C2)OC

Origin of Product

United States

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